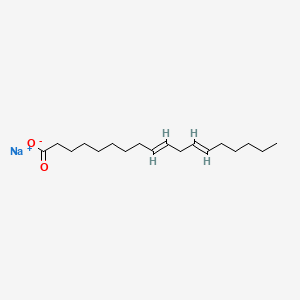

sodium octadeca-9,12-dienoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6+,10-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPBVHPKMJYUEO-JRYFSKGNSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57431-47-7 | |

| Record name | 9,12-Octadecadienoic acid, sodium salt, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057431477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes for Sodium Octadeca-9,12-dienoate and Analogues

The primary and most direct method for synthesizing this compound is through the saponification of linoleic acid. This reaction involves treating linoleic acid with a sodium base, typically sodium hydroxide.

A common laboratory-scale synthesis involves dissolving linoleic acid in an alcoholic solvent, such as 70% ethanol, followed by the addition of a stoichiometric amount of sodium hydroxide. The reaction mixture is stirred, often overnight at room temperature, to ensure complete reaction. The resulting sodium salt, sodium linoleate (B1235992), can then be isolated as a white, soapy solid after the removal of the solvent under vacuum. This reaction is reversible, and to drive the equilibrium towards the formation of the salt, concentrated sulfuric acid can be used.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Linoleic Acid | Sodium Hydroxide | 70% Ethanol | Room temperature, overnight stirring | This compound |

This fundamental reaction can be adapted for the synthesis of analogues by starting with the corresponding fatty acid. For instance, sodium oleate (B1233923) is synthesized in a similar manner by reacting oleic acid with sodium hydroxide in an ethanol solution.

Derivatization Strategies for Esters and Modified Octadecadienoates

Derivatization of octadeca-9,12-dienoic acid and its sodium salt is essential for creating a diverse range of molecules for research, including esters, hydroxylated and epoxidized derivatives, and conjugated isomers.

Methyl octadeca-9,12-dienoate, or methyl linoleate, is a common derivative used in various analytical and synthetic procedures. One established method for its preparation is the acid-catalyzed esterification of linoleic acid. This can be achieved by reacting the fatty acid with a solution of hydrochloric acid in methanol. For example, isomerized fatty acids can be esterified in a 4% HCl in methanol solution at 60°C for 30 minutes. A more general method involves using a 1.2% (w/v) final concentration of HCl in a toluene and methanol solvent system, with the reaction proceeding overnight at 45°C or more rapidly at 100°C for about an hour.

Another approach to obtaining pure methyl linoleate involves its preparation from natural sources like corn oil. This method proceeds via the formation of tetrabromides, where the double bonds of linoleic acid react with bromine. The resulting tetrabromostearic acids are recrystallized to a high purity. Subsequent debromination and distillation under controlled conditions (to prevent oxidation) yield highly pure methyl linoleate.

The separation of stereoisomers of methyl octadeca-9,12-dienoate, particularly conjugated isomers, can be achieved through low-temperature crystallization from solvents like acetone.

| Starting Material | Reagents | Key Steps | Product |

| Linoleic Acid | Methanol, Hydrochloric Acid | Acid-catalyzed esterification | Methyl octadeca-9,12-dienoate |

| Corn Oil | Bromine, Methanol | Formation and recrystallization of tetrabromides, debromination, distillation | High-purity Methyl octadeca-9,12-dienoate |

The introduction of hydroxyl and epoxy functionalities onto the octadecadienoic acid backbone yields compounds with significant biological activities.

Hydroxy Derivatives: Allylic hydroxylated derivatives of linoleic acid can be synthesized using selenium dioxide (SeO₂). The reaction of methyl linoleate with SeO₂ produces a mixture of monohydroxylated derivatives, including 13-hydroxy-9Z,11E-octadecadienoic acid and 9-hydroxy-10E,12Z-octadecadienoic acid methyl esters.

A chemo-enzymatic approach has been described for the synthesis of optically active 13-S-hydroxyoctadecadienoic acid (13-S-HODE). This method involves the palladium-catalyzed coupling of methyl Z-10-iododec-9-enoate and a stannane derivative prepared from optically active 3(S)-oct-l-yn-3-ol. The initial hydroperoxide, 13-hydroperoxy-oxydecadienoic acid (13-HPODE), is unstable and is rapidly reduced to the more stable 13-HODE.

Epoxy Derivatives: Epoxyketooctadecenoic acids (EKODEs), a class of linoleic acid oxidation products, can be synthesized through multi-step chemical routes. Key steps in these syntheses include Wittig-type reactions and aldol condensations to construct the carbon skeleton and introduce the necessary functional groups. These methods have been used to produce six different EKODE regio- and stereoisomers.

Epoxidation of methyl linoleate can occur at either the 9,10- or the 12,13-double bond with almost equal probability. Heme-initiated decomposition of linoleate 9-hydroperoxide (9-HPODE) can lead to the formation of allylic epoxy-ketones, such as 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids.

Conjugated linoleic acids (CLAs) are isomers of linoleic acid with conjugated double bonds. These compounds are of significant research interest due to their biological activities.

A primary method for producing CLA isomers for research is the alkali-isomerization of linoleic acid or its esters. When methyl linoleate is treated with a strong base, a mixture of conjugated isomers is formed, predominantly methyl cis-9,trans-11- and trans-10,cis-12-octadecadienoates. These isomers can then be separated and purified using techniques like low-temperature crystallization from acetone, yielding purities of over 90%.

Biocatalytic methods are also employed for CLA synthesis. Certain strains of intestinal bacteria, such as Bifidobacterium, are capable of converting linoleic acid into CLA isomers. For example, specific strains of Bifidobacterium breve and Bifidobacterium bifidum can convert linoleic acid primarily into t9,t11-CLA and c9,t11-CLA. The conversion rates can be significant, ranging from approximately 20% to over 50%.

| Method | Starting Material | Key Reagents/Catalysts | Major Products |

| Alkali-Isomerization | Methyl Linoleate | Strong Base (e.g., NaOH or KOH) | cis-9,trans-11-CLA, trans-10,cis-12-CLA |

| Microbial Conversion | Linoleic Acid | Bifidobacterium strains | t9,t11-CLA, c9,t11-CLA |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of sodium octadeca-9,12-dienoate by identifying the distinct chemical environments of each proton and carbon atom.

The ¹H NMR spectrum provides a clear map of the protons in the molecule. magritek.com The olefinic protons of the two double bonds (-CH=CH-) are the most downfield signals in the hydrocarbon region, typically appearing as a complex multiplet around 5.3-5.4 ppm. nih.gov The protons on the bis-allylic carbon (C-11), situated between the two double bonds, are particularly deshielded and resonate around 2.77 ppm. The allylic protons (on C-8 and C-14) appear at approximately 2.05 ppm. Protons alpha to the carboxylate group (C-2) are found around 2.2 ppm, while the bulk of the methylene (B1212753) (-CH₂-) protons in the aliphatic chain produce a large, overlapping signal around 1.3 ppm. The terminal methyl group (C-18) gives a characteristic triplet at approximately 0.89 ppm. magritek.com

| Proton Assignment (Carbon No.) | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |

| H-18 (CH₃) | ~0.89 | Triplet |

| H-4 to H-7, H-15 to H-17 (-(CH₂)n-) | ~1.3 | Multiplet |

| H-3 (-CH₂-CH₂COO⁻) | ~1.6 | Multiplet |

| H-8, H-14 (Allylic -CH₂-) | ~2.05 | Multiplet |

| H-2 (α to -COO⁻) | ~2.2 | Triplet |

| H-11 (Bis-allylic =CH-CH₂-CH=) | ~2.77 | Triplet |

| H-9, H-10, H-12, H-13 (Olefinic -CH=CH-) | ~5.35 | Multiplet |

¹³C NMR spectroscopy provides direct information about the carbon skeleton. uc.pt The chemical shifts are spread over a wider range (~200 ppm) compared to ¹H NMR, often resulting in less signal overlap. researchgate.net The carboxylate carbon (C-1) is the most downfield signal, typically appearing in the 175-185 ppm region. The olefinic carbons (C-9, C-10, C-12, C-13) resonate in the 125-135 ppm range. libretexts.org The remaining aliphatic carbons appear in the upfield region (10-40 ppm), with the terminal methyl carbon (C-18) being the most shielded at around 14 ppm. The chemical shifts of carbons near the electronegative carboxylate group (C-2, C-3) are shifted slightly downfield compared to other methylene carbons. libretexts.org

Furthermore, 23Na NMR has been used to study the interactions of the sodium ion in liquid crystalline systems of sodium linoleate (B1235992) and water, revealing information about the local environment and binding of the cation through nuclear quadrupolar interactions. nih.gov

| Carbon Assignment (Carbon No.) | Typical ¹³C Chemical Shift (δ, ppm) |

| C-1 (-COO⁻) | ~180-182 |

| C-9, C-10, C-12, C-13 (-CH=CH-) | ~128-131 |

| C-2 (α to -COO⁻) | ~35-37 |

| C-3 | ~26-28 |

| C-8, C-14 (Allylic) | ~27-28 |

| C-11 (Bis-allylic) | ~25-26 |

| C-4 to C-7 (Saturated Chain) | ~29-32 |

| C-15, C-16 (Saturated Chain) | ~29-32 |

| C-17 | ~22-23 |

| C-18 (-CH₃) | ~14 |

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For a molecule like this compound, different ionization techniques can be employed to achieve either molecular weight confirmation or structural fragmentation.

Electron Ionization (EI) is a high-energy ("hard") ionization technique that causes extensive fragmentation of the analyte molecule. uni-saarland.de While direct analysis of a sodium salt by EI is challenging due to its low volatility, the fragmentation patterns are well-studied for the corresponding fatty acid methyl esters (FAMEs). acs.org The fragmentation of the hydrocarbon chain would be similar for the sodium salt if it could be brought into the gas phase. EI mass spectra of linoleates show a characteristic fragmentation pattern that provides structural information. The molecular ion (M•+) is often weak or absent. acs.org Fragmentation occurs along the alkyl chain, generating a series of hydrocarbon fragments. However, EI is generally not the preferred method for analyzing the intact salt. rsc.org

Positive Chemical Ionization (PCI) is a "softer" ionization method that is more suitable for molecules that readily fragment under EI. uni-saarland.de In PCI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer. researchgate.net This process imparts less energy to the analyte, resulting in a much lower degree of fragmentation and a prominent pseudomolecular ion, such as [M+H]⁺ or an adduct ion like [M+Na]⁺ for the free acid, or a cluster ion for the sodium salt. nih.govdocumentsdelivered.com For this compound, PCI would be expected to show a strong signal corresponding to the intact molecule, allowing for unambiguous determination of its molecular weight.

| Ionization Method | Expected Ion (from C₁₈H₃₁O₂Na) | Typical m/z | Significance |

| EI (on chain) | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc. | Various | Provides information on the hydrocarbon chain structure. |

| EI (on chain) | [M - CₓHᵧ]⁺ | Various | Indicates fragmentation of the alkyl tail. |

| PCI | [C₁₈H₃₁O₂Na + H]⁺ | 303.2 | Protonated molecule, confirms molecular weight. |

| PCI | [C₁₈H₃₁O₂Na + Na]⁺ | 325.2 | Sodiated adduct, confirms molecular weight. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information on the functional groups and conformational order of molecules. For this compound, these techniques are particularly useful for studying the state of the carboxylate head group and the degree of order (trans/gauche conformations) within the long hydrocarbon tail. colab.ws

In the FT-IR spectrum, the most prominent bands are associated with the carboxylate group (COO⁻). The antisymmetric stretching vibration (νₐₛ(COO⁻)) appears as a strong band around 1560 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found near 1420-1460 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the alkyl chain appear in the 2800-3000 cm⁻¹ region. Specifically, the asymmetric (νₐₛ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes are observed near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net A weaker band around 3010 cm⁻¹ is characteristic of the =C-H stretching of the cis-double bonds.

FT-Raman spectroscopy is highly sensitive to the conformation of the hydrocarbon backbone. nih.gov The C=C stretching vibrations of the cis-double bonds are clearly visible around 1655 cm⁻¹. The C-H stretching region is also informative. More importantly, the skeletal C-C stretching modes in the 1050-1150 cm⁻¹ region and the CH₂ twisting and rocking modes are sensitive to the conformational order of the alkyl chain. mdpi.com Well-defined, sharp peaks in these regions indicate a highly ordered, all-trans conformation, typical of the crystalline state, whereas broader, less-defined bands suggest conformational disorder with an increase in gauche conformers, as seen in liquid or disordered phases. colab.ws

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

| =C-H Stretch | ~3010 | ~3010 |

| C-H Asymmetric Stretch (CH₂, CH₃) | ~2957, ~2920 | ~2925 |

| C-H Symmetric Stretch (CH₂, CH₃) | ~2874, ~2850 | ~2855 |

| C=O Stretch (Carboxylate, νₐₛ) | ~1560 | Weak |

| C=C Stretch | Weak or absent | ~1655 |

| CH₂ Scissoring/Bending | ~1465 | ~1440 |

| C-O Stretch (Carboxylate, νₛ) | ~1420-1460 | Weak |

| CH₂ Twisting/Wagging | ~1200-1300 | ~1265 (in-phase twist) |

| C-C Skeletal Stretch | ~1060-1130 | |

| CH₂ Rocking | ~720 | Weak |

X-ray Diffraction Analysis of this compound Complexes

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular arrangement in crystalline solids. For amphiphilic molecules like this compound, XRD reveals how the molecules pack together, providing information on lamellar spacing, chain tilt, and sub-cell structure.

The powder XRD pattern of such a material is characterized by a series of sharp, equally spaced reflections at low diffraction angles (low 2θ values). These reflections correspond to the (00l) planes and are indicative of the long-range lamellar ordering. The primary d-spacing calculated from the lowest angle peak represents the thickness of one lamellar bilayer. At higher diffraction angles, weaker and broader peaks are observed, which relate to the short-range packing of the hydrocarbon chains within the layers (the sub-cell).

The following table presents illustrative X-ray powder diffraction data for a related compound, zinc linoleate, to demonstrate the type of information obtained from this analysis. The pattern for sodium linoleate would show analogous features related to its specific lamellar packing. cambridge.org

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 2.15 | 41.06 | 100 |

| 4.30 | 20.53 | 12 |

| 6.46 | 13.67 | 10 |

| 20.08 | 4.42 | 11 |

| 21.43 | 4.14 | 22 |

Enzymatic Interactions and Biochemical Mechanisms

Substrate Utilization by Lipoxygenases (LOXs) in Oxygenation Reactions

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system, such as sodium octadeca-9,12-dienoate. This reaction is the first step in the biosynthesis of a wide array of biologically active lipid mediators.

Positional Specificity and Stereochemistry of LOX-Catalyzed Hydroperoxide Formation

The oxygenation of this compound by lipoxygenases can result in the formation of two primary hydroperoxide products: 9-hydroperoxyoctadeca-10,12-dienoate (9-HPODE) and 13-hydroperoxyoctadeca-9,11-dienoate (13-HPODE). The positional specificity (i.e., whether the oxygen is inserted at the C-9 or C-13 position) and the stereochemistry of the resulting hydroperoxide are determined by the specific LOX isozyme and the reaction conditions.

For instance, soybean lipoxygenase-1 (SLO-1) exhibits dual positional specificity, producing both (9S)-HPODE and (13S)-HPODE. The ratio of these products is pH-dependent, with the formation of (9S)-HPODE being favored at lower pH values. In contrast, other LOX isozymes, such as potato 5-lipoxygenase, can produce a mixture of positional and stereoisomers. The orientation of the substrate within the enzyme's active site is a key determinant of the product's regio- and stereochemistry. It is proposed that for 9-lipoxygenases, the substrate binds with its carboxyl group oriented towards the active site.

The stereochemistry of the hydroperoxide is also tightly controlled by the enzyme. Most plant and animal lipoxygenases produce hydroperoxides with an S-configuration. This stereospecificity is a hallmark of enzymatic catalysis, distinguishing it from non-enzymatic autoxidation which typically yields racemic mixtures.

Enzyme-Substrate Binding Mechanisms and Active Site Studies

The binding of this compound to the active site of lipoxygenase is a critical step that dictates the outcome of the reaction. Structural and mutagenesis studies have provided insights into this process. The active site of LOXs contains a non-heme iron atom, which is essential for catalysis. The substrate is believed to bind in a hydrophobic channel within the enzyme, with its cis,cis-1,4-pentadiene moiety positioned in proximity to the catalytic iron.

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that influence substrate binding and positional specificity. For example, modification of a conserved valine residue in the active site of a 9-lipoxygenase was shown to alter its specificity when acting on arachidonic acid, a C20 polyunsaturated fatty acid, while maintaining its 9S-specificity with C18 fatty acids like this compound.

| Kinetic Parameter | Value | Conditions |

|---|---|---|

| Km | 7.7 µmol | Ternary micellar system with 2% hexane (B92381) |

| Vmax | 30.0 nmol/mg protein/min | Ternary micellar system with 2% hexane |

| Km | 20.7 µmol | Neat organic solvent |

| Vmax | 8.3 nmol/mg protein/min | Neat organic solvent |

Inhibition of Lipoxygenase Activity by Exogenous Compounds

The activity of lipoxygenases can be modulated by various exogenous compounds. These inhibitors are valuable tools for studying the physiological roles of LOXs and have potential therapeutic applications. Inhibitors can act through different mechanisms, including competitive, non-competitive, and allosteric inhibition.

For example, quercetin, a flavonoid, has been shown to inhibit soybean lipoxygenase-1 activity when sodium linoleate (B1235992) is the substrate. The inhibitory effect and the kinetic profile can vary depending on the experimental conditions, such as the order of addition of the enzyme, substrate, and inhibitor.

Linoleyl hydroxamic acid (LHA) is another compound that has been demonstrated to be a potent inhibitor of several mammalian lipoxygenases. The half-maximal inhibitory concentration (IC₅₀) of LHA varies depending on the specific LOX isozyme, with rabbit reticulocyte 15-LO being particularly sensitive. Interestingly, soybean lipoxygenase is capable of oxygenating LHA, leading to its own inactivation.

| Lipoxygenase Isozyme | IC₅₀ (µM) |

|---|---|

| Human 5-LO | 7 |

| Porcine 12-LO | 0.6 |

| Rabbit 15-LO | 0.02 |

Role in Fatty Acid Isomerization and Conjugated Linoleic Acid (CLA) Biocatalysis

This compound is the precursor for the biosynthesis of conjugated linoleic acid (CLA), a group of positional and geometric isomers of linoleic acid with various reported health benefits. The enzymatic conversion of this compound to CLA is catalyzed by linoleate isomerase.

Characterization and Regulation of Linoleate Isomerase Activity

Linoleate isomerase (EC 5.2.1.5) catalyzes the isomerization of the cis-9, cis-12 double bonds of this compound to a conjugated cis-9, trans-11 or trans-10, cis-12 system. This enzyme is found in several bacteria, including certain species of Propionibacterium, Lactobacillus, and Bifidobacterium.

The characterization of linoleate isomerase from Propionibacterium acnes has revealed that it is a flavin-containing enzyme. The purified recombinant enzyme specifically produces the trans-10, cis-12 CLA isomer from linoleic acid. The optimal pH for the activity of some linoleate isomerases is in the neutral range, typically between 6.8 and 7.5. The enzyme's activity can be influenced by substrate concentration, with some studies reporting a decrease in the initial velocity at high concentrations of linoleic acid.

The regulation of linoleate isomerase activity is a key factor in optimizing the microbial production of CLA. The expression and activity of the enzyme can be influenced by various factors in the cellular environment.

Proteomic and Metabolomic Approaches to Understanding Isomerase Function

To gain a deeper understanding of the regulation of linoleate isomerase activity, proteomic and metabolomic studies have been conducted on CLA-producing bacteria. A study on Propionibacterium acnes employed these techniques to investigate the mechanisms underlying increased linoleate isomerase activity in mutant strains.

High-throughput proteomics identified a number of differentially expressed proteins in mutant strains with high linoleate isomerase activity. These proteins were primarily involved in metabolic pathways such as galactose metabolism, the phosphotransferase system, and starch and sucrose (B13894) metabolism. nih.govnih.govacs.orgacs.org

Metabolomic analysis revealed significant changes in the levels of various metabolites in the high-activity mutants. nih.govnih.govacs.org Upregulated metabolites included DL-valine and acetyl-CoA, while downregulated metabolites included glutamic acid and phosphoenolpyruvate. nih.govnih.gov The differential metabolic pathways were mainly enriched in amino acid biosynthesis, including glutamate (B1630785) metabolism and the aminoacyl-tRNA biosynthesis pathway. nih.govnih.govacs.org These findings suggest that the activity of linoleate isomerase is intricately linked to the central carbon and amino acid metabolism of the cell. The regulation of key proteins in these pathways appears to play a crucial role in enhancing the biocatalytic performance of the enzyme for CLA production. nih.govnih.govacs.orgacs.org

Modulation of Intracellular Signaling Pathways, e.g., Protein Kinase C Activation

This compound, the sodium salt of linoleic acid, plays a significant role in modulating intracellular signaling pathways, most notably through its interaction with Protein Kinase C (PKC). Linoleic acid, a cis-unsaturated fatty acid, has been identified as a potent activator of PKC, influencing a variety of cellular processes.

Research has demonstrated that linoleic acid can directly activate PKC. This activation is dose-dependent and has been observed for specific isoforms of the enzyme. For instance, in pancreatic acinar cells, linoleic acid was found to be a more effective activator of the PKC type III-alpha isoform than other unsaturated fatty acids like arachidonic or linolenic acid. In contrast, saturated fatty acids such as palmitic or arachidic acid showed no stimulatory effect. nih.gov

The activation of PKC by linoleic acid can occur independently of calcium ions (Ca²⁺) and phospholipids, which are typically required cofactors for PKC activation by diacylglycerol (DAG). researchgate.net However, the interaction of linoleic acid with PKC is complex and can also be synergistic with other signaling molecules. Studies have shown that in the presence of DAG, cis-unsaturated fatty acids like linoleic acid can significantly enhance the activation of PKC. ucla.edu This synergistic action suggests that linoleic acid can lower the threshold for PKC activation, allowing for a robust cellular response even at basal intracellular Ca²⁺ levels. The concentration of linoleic acid that produces the maximum activation of PKC has been reported to be in the range of 20-50 µM. ucla.edu

Furthermore, the effects of linoleic acid can be highly specific to different PKC isoforms. A synthetic derivative of linoleic acid, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), has been shown to be a selective and potent activator of the PKC-epsilon (PKC-ε) isoform. nih.gov In cell-free assays, DCP-LA activated PKC-ε with a potency more than seven times greater than that for other PKC isozymes. nih.gov Linoleic acid itself also demonstrated a concentration-dependent activation of PKC-ε. semanticscholar.org

The mechanism by which linoleic acid activates PKC is thought to involve a direct interaction with the enzyme, although it does not appear to compete with phorbol (B1677699) esters for the same binding site. nih.gov It has been suggested that linoleic acid may bind to the phosphatidylserine (B164497) binding site on certain PKC isoforms. semanticscholar.org

The following tables present detailed research findings on the activation of different PKC isoforms by linoleic acid and its derivative, DCP-LA.

Table 1: Dose-Dependent Activation of PKC-γ by Linoleic Acid in the Presence and Absence of Dioleoyl-phosphatidylserine (PS)

| Linoleic Acid Concentration (µM) | PKC-γ Activity (pmol/min) without PS | PKC-γ Activity (pmol/min) with 100 µM PS |

| 0 | ~0.5 | ~1.0 |

| 10 | ~0.6 | ~1.5 |

| 50 | ~0.8 | ~2.0 |

| 100 | ~1.0 | ~2.2 |

Data derived from Kanno, T., et al. (2006). The linoleic acid derivative DCP-LA selectively activates PKC-ε, possibly binding to the phosphatidylserine binding site. Journal of Lipid Research, 47(6), 1146–1156. semanticscholar.org

Table 2: Comparative Activation of PKC Isoforms by Linoleic Acid Derivative (DCP-LA)

| PKC Isoform | Basal Activity (pmol/min) | Activity with 100 µM DCP-LA (pmol/min) | Fold Activation |

| PKC-α | ~0.8 | ~1.5 | ~1.9 |

| PKC-βI | ~0.7 | ~1.2 | ~1.7 |

| PKC-βII | ~0.6 | ~1.0 | ~1.7 |

| PKC-γ | ~0.5 | ~1.1 | ~2.2 |

| PKC-δ | ~0.4 | ~0.9 | ~2.3 |

| PKC-ε | ~1.0 | ~8.9 | ~8.9 |

| PKC-η | ~0.3 | ~0.7 | ~2.3 |

| PKC-ζ | ~0.2 | ~0.3 | ~1.5 |

Data derived from Kanno, T., et al. (2006). The linoleic acid derivative DCP-LA selectively activates PKC-ε, possibly binding to the phosphatidylserine binding site. Journal of Lipid Research, 47(6), 1146–1156. semanticscholar.org

Role in Biological Systems and Lipid Metabolism Research

Biosynthesis and Metabolic Fate in Organisms

Once ingested and absorbed, sodium octadeca-9,12-dienoate (as linoleic acid) enters a complex network of metabolic pathways that determine its ultimate function within the organism.

Precursor Role in Arachidonic Acid Biosynthesis

Linoleic acid is the primary precursor for the synthesis of arachidonic acid (ARA), a 20-carbon polyunsaturated fatty acid crucial for a multitude of physiological functions. mdpi.comwikipedia.org This conversion process involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum.

The metabolic pathway begins with the conversion of linoleic acid into gamma-linolenic acid (GLA) by the enzyme Δ6-desaturase. wikipedia.org Subsequently, GLA is elongated to form dihomo-γ-linolenic acid (DGLA). Finally, the enzyme Δ5-desaturase acts on DGLA to produce arachidonic acid. mdpi.com This newly synthesized arachidonic acid can then be esterified into membrane phospholipids, serving as a reservoir that can be released to generate bioactive lipid mediators like eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are involved in inflammation and cellular signaling. mdpi.comresearchgate.net

Key Enzymes in Arachidonic Acid Biosynthesis from Linoleic Acid

| Enzyme | Action | Intermediate Product |

|---|---|---|

| Δ6-desaturase (FADS2) | Desaturation | Gamma-linolenic acid (GLA) |

| Elongase (ELOVL5) | Elongation | Dihomo-γ-linolenic acid (DGLA) |

This table outlines the primary enzymatic steps in the conversion of linoleic acid to arachidonic acid.

Incorporation into Glycerolipids and Membrane Lipid Composition

Linoleic acid is extensively incorporated into various classes of glycerolipids, which are the main components of cellular membranes. portlandpress.com These include phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). portlandpress.comnih.gov This incorporation is vital for maintaining the structural integrity and fluidity of cell membranes.

Research using radiolabeled linoleic acid has demonstrated its integration into the membrane phospholipids of various tissues. For instance, a study on rat brain cortex showed that linoleic acid was incorporated into several phospholipids, with the highest incorporation observed in phosphatidylcholine. nih.gov The presence of unsaturated fatty acids like linoleic acid within the phospholipid bilayer increases membrane fluidity due to the "kink" introduced by their cis-double bonds, which prevents tight packing of the lipid molecules. frontiersin.orgfrontiersin.org This fluidity is essential for the proper functioning of membrane-bound proteins and for cellular processes such as signaling and transport.

Relative Incorporation of Linoleic Acid into Rat Brain Membrane Phospholipids

| Phospholipid | Relative Order of Incorporation |

|---|---|

| Phosphatidylcholine | 1 (Highest) |

| Phosphatidylethanolamine | 2 |

| Phosphatidylinositol | 3 |

| Ethanolamine Plasmalogen | 4 |

This table shows the hierarchical order of linoleic acid incorporation into different glycerophospholipids in the rat brain cortex, as determined by research studies. nih.gov

Functions in Plant Stress Response and Physiological Adaptations

In plants, linoleic acid and its derivatives are fundamental to surviving a range of environmental challenges. frontiersin.org

Modulation of Cellular Membranes in Response to Abiotic Stress

Plants actively remodel their cellular membranes to adapt to abiotic stresses such as drought, cold, and high salinity. mdpi.com A key mechanism in this adaptation is the alteration of the fatty acid composition of membrane glycerolipids to maintain optimal membrane fluidity. frontiersin.orgfrontiersin.org

Under stress conditions like drought, some plant species increase the proportion of unsaturated fatty acids, such as linoleic acid, in their membranes. nih.gov This increase in unsaturation helps to enhance the fluidity of the thylakoid membranes, which can improve the repair rate of photosystem II (PSII) and mitigate damage from the stress. nih.gov Conversely, under heat stress, some plants may decrease the levels of highly unsaturated fatty acids to maintain membrane stability. nih.gov The ability to modulate the linoleic acid content of membranes is therefore a crucial component of a plant's stress tolerance machinery. nih.gov

Precursor for Phytooxylipins and Other Bioactive Plant Molecules

Linoleic acid is a primary substrate for the biosynthesis of phytooxylipins, a large family of oxygenated fatty acid derivatives that act as signaling molecules in plants. mdpi.com This process is typically initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of oxygen into the fatty acid chain. researchgate.net

Depending on the specific LOX enzyme (e.g., 9-LOX or 13-LOX), different hydroperoxides are formed from linoleic acid. These intermediates are then converted into a diverse array of bioactive compounds, including jasmonates, green leaf volatiles, and traumatic acid. mdpi.comresearchgate.net These molecules are critically involved in regulating plant defense against pathogens and herbivores, as well as coordinating developmental processes and responses to wounding and other stresses. nih.gov The jasmonate signaling pathway, in particular, is one of the most well-studied defense pathways in plants and originates from the oxygenation of polyunsaturated fatty acids like linoleic acid. nih.govnih.gov

Microbial Interactions and Biofilm Research

The influence of this compound and its corresponding acid extends to the microbial world, where it can significantly affect bacterial behavior, particularly the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which can confer increased resistance to antibiotics and environmental stresses.

Research has shown that linoleic acid can act as a biofilm inhibitor for certain pathogenic bacteria. nih.gov In studies involving Pseudomonas aeruginosa, a significant opportunistic pathogen, linoleic acid was found to inhibit biofilm formation under both static and continuous flow conditions without inhibiting bacterial growth. nih.govresearchgate.net The proposed mechanism involves the activation of a quorum-sensing pathway mediated by diffusible signal factors, which leads to biofilm dispersion. nih.gov This suggests that linoleic acid can interfere with the cell-to-cell communication that bacteria use to coordinate biofilm development. In contrast, studies on other bacteria, such as Methylophilus quaylei, have shown that related compounds like sodium oleate (B1233923) have only a slight inhibitory effect on their own but can enhance the bactericidal effect of antibiotics like ampicillin against established biofilms. nih.gov

Observed Effects of Linoleic Acid/Related Compounds on Microbial Biofilms

| Compound | Microorganism | Observed Effect |

|---|---|---|

| Linoleic Acid | Pseudomonas aeruginosa | Inhibition of biofilm formation; induction of biofilm dispersion. nih.gov |

This table summarizes research findings on the impact of linoleic acid and related fatty acid salts on biofilm formation in different bacterial species.

Investigations into Antimicrobial Activities of Derivatives

The antimicrobial properties of fatty acids and their salts have been a subject of considerable research. This compound, as the sodium salt of linoleic acid, and its derivatives have demonstrated notable activity against a range of microorganisms. The mechanisms underlying these antimicrobial effects are multifaceted, primarily involving the disruption of the cell membrane's integrity. The lipophilic nature of the fatty acid portion of the molecule allows it to intercalate into the bacterial cell membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Research has shown that the degree of unsaturation in fatty acids plays a crucial role in their antimicrobial efficacy. Polyunsaturated fatty acids, such as linoleic acid, often exhibit greater activity than their saturated counterparts. This is attributed to the altered membrane fluidity and potential for lipid peroxidation, which can generate reactive oxygen species that are damaging to microbial cells.

Derivatives of this compound, particularly esters, have been synthesized and evaluated for their antimicrobial potential. These modifications can influence the compound's solubility, stability, and ability to penetrate microbial cell walls and membranes. Studies have demonstrated that certain ester derivatives exhibit enhanced activity against specific bacterial and fungal strains. For instance, research has highlighted the bactericidal effects of linoleic acid and α-linolenic acid against Staphylococcus aureus and Bacillus subtilis. tandfonline.com It has been observed that the formation of an ester bond in these fatty acids can sometimes weaken their bactericidal activities. tandfonline.com

The antimicrobial spectrum of these compounds is broad, with significant activity reported against various Gram-positive bacteria. tandfonline.comresearchgate.net While generally less effective against Gram-negative bacteria, some studies have reported inhibitory effects. The differential susceptibility is often attributed to the structural differences in the cell envelopes of these two bacterial groups, with the outer membrane of Gram-negative bacteria acting as a barrier to the penetration of lipophilic compounds.

Interactive Data Table: Antimicrobial Activity of Linoleic Acid and its Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Linoleic Acid | Staphylococcus aureus | 0.125 mg/mL | scielo.br |

| Linoleic Acid | Bacillus subtilis | 0.125 mg/mL | scielo.br |

| Linoleic Acid Methyl Ester | Bacillus subtilis | 0.125 mg/mL | scielo.br |

| Linoleic Acid Methyl Ester | Staphylococcus aureus | 0.125 mg/mL | scielo.br |

| α-Linolenic Acid | Staphylococcus aureus | 10-20 µg/mL | nih.gov |

| α-Linolenic Acid | Bacillus subtilis | >1000 µg/mL | tandfonline.com |

| 1-Monolinolenin | Bacillus subtilis | 1000 µg/mL | tandfonline.com |

Mechanisms of Biofilm Removal by Fatty Acid Salts in Model Systems

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability of fatty acid salts, including this compound, to disrupt and remove biofilms is an area of active investigation.

The primary mechanism of biofilm removal by unsaturated fatty acid salts involves their surfactant properties. These molecules can penetrate the dense EPS matrix of the biofilm. researchgate.net Once within the biofilm, they are thought to interact with the components of the EPS, which is typically composed of polysaccharides, proteins, lipids, and extracellular DNA. This interaction can lead to a weakening of the biofilm's structural integrity.

A key aspect of this process is the ability of the fatty acid salt to accumulate at the interface between the biofilm and the underlying substrate. nih.gov This accumulation lowers the interfacial tension, leading to the detachment of the biofilm from the surface. Studies using model systems, such as biofilms grown on denture resin, have shown that immersion in solutions of unsaturated fatty acid salts can effectively remove these microbial communities. nih.govresearchgate.net The process is often accompanied by the formation of gaps at the biofilm-substrate interface, which facilitates the peeling away of the biofilm. nih.govresearchgate.net

Furthermore, some unsaturated fatty acids, like linoleic acid, have been shown to inhibit biofilm formation at sub-inhibitory concentrations. nih.govmdpi.com This can occur through interference with bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression, including the genes responsible for biofilm formation. By disrupting these signaling pathways, the fatty acids can prevent the initial attachment and maturation of biofilms. For instance, linoleic acid has been found to inhibit biofilm formation in Pseudomonas aeruginosa by activating diffusible signal factor-mediated quorum sensing. nih.gov

Interactive Data Table: Biofilm Removal and Inhibition by Fatty Acids and their Salts

| Compound/Agent | Biofilm Organism | Effect | Key Finding | Source |

|---|---|---|---|---|

| Unsaturated Fatty Acid Salt Solution | Candida albicans and oral bacteria | Biofilm removal | Penetrates biofilm and causes detachment at the substrate interface. | nih.govresearchgate.net |

| Linoleic Acid | Staphylococcus aureus | Biofilm inhibition | Reduces extracellular polymeric substances. | nih.gov |

| Linoleic Acid | Pseudomonas aeruginosa | Biofilm inhibition | Inhibits biofilm formation without inhibiting bacterial growth. | nih.govresearchgate.net |

Studies on Lipid Peroxidation and Oxidative Stability in Model Biological Systems

Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) like the octadeca-9,12-dienoate component of this compound. This process is initiated by reactive oxygen species (ROS) and can lead to the formation of a variety of harmful products, including lipid hydroperoxides and aldehydes. In biological systems, lipid peroxidation can damage cell membranes and other cellular components, and it is implicated in a range of pathological conditions.

The oxidative stability of PUFAs is a critical factor in their biological function and is influenced by their molecular structure and the surrounding environment. Studies using model biological systems, such as liposomes, have provided valuable insights into the oxidative stability of fatty acids like linoleate (B1235992). Liposomes are artificial vesicles composed of a lipid bilayer and serve as a simplified model of a cell membrane.

Research has shown that in bulk or organic solvents, the oxidative stability of phosphatidylcholines (a major component of cell membranes) decreases as the degree of unsaturation of their fatty acid chains increases. nih.govtandfonline.com However, within the more organized structure of a liposome, the degree of unsaturation has been found to have less of an effect on stability. nih.govtandfonline.comresearchgate.net This suggests that the conformation of the fatty acyl chains within the lipid bilayer plays a significant role in their susceptibility to oxidation. nih.govtandfonline.comresearchgate.net

The presence of antioxidants can significantly enhance the oxidative stability of PUFAs in these model systems. For example, studies have demonstrated that antioxidants can protect liposomal lipids from oxidative degradation during long-term storage. nih.gov

The products of linoleic acid peroxidation have also been extensively studied. Decomposition of its primary peroxidation products, 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), leads to the formation of various secondary products, including aldehydes like 2,4-decadienal and 4-hydroxy-2-nonenal (HNE). researchgate.netbohrium.com These aldehydes are highly reactive and can form adducts with proteins and DNA, contributing to cellular damage.

Interactive Data Table: Factors Affecting Oxidative Stability of Linoleate in Model Systems

| Model System | Key Factor Investigated | Observation | Source |

|---|---|---|---|

| Phosphatidylcholine Liposomes | Degree of unsaturation | Little effect on oxidative stability within the liposome structure. | nih.govtandfonline.comresearchgate.net |

| Egg Phosphatidylcholine (EPC) Liposomes | Presence of Cholesterol | Cholesterol has a protective effect, likely by decreasing lipid-bilayer hydration. | nih.gov |

| Egg Phosphatidylcholine (EPC) Liposomes | Presence of Antioxidants (Tempol and Vitamin E) | Tempol provided significantly better protection against oxidative damage than vitamin E. | nih.gov |

Interfacial Science and Emulsion Systems Research

Surfactant and Emulsifying Properties in Aqueous Formulations

Sodium octadeca-9,12-dienoate, the sodium salt of linoleic acid, is recognized for its surface-active properties, functioning as a cleansing and emulsifying agent. As an amphiphilic molecule, it possesses a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, enabling it to reduce the surface tension between immiscible liquids like oil and water, thereby facilitating the formation of stable emulsions.

In aqueous solutions, once the concentration of this compound surpasses a certain threshold, its molecules self-assemble into organized aggregates known as micelles. This critical concentration is known as the critical micelle concentration (CMC). Experimental estimations have placed the CMC of sodium linoleate (B1235992) in the range of 4–5 millimolar (mM). Above this concentration, the surfactant molecules arrange themselves with their hydrophobic tails oriented towards the interior of the micelle, creating a nonpolar core, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules.

The formation and characteristics of these micelles are influenced by various factors, including pH, ionic strength, and temperature. For instance, in alkaline conditions (above pH 9-10), deprotonated linoleate molecules form an isotropic phase and aggregate into micelles. Molecular dynamics simulations have suggested that sodium linoleate micelles are not perfectly spherical but may adopt a slightly prolate shape. Cryo-transmission electron microscopy (Cryo-TEM) has been used to visualize these micelles, revealing a size of approximately 20.0 ± 3.0 Å.

Table 1: Experimentally Estimated Properties of this compound Micelles

| Property | Estimated Value | Method of Determination |

|---|---|---|

| Critical Micelle Concentration (CMC) | 4–5 mM | Experimental Estimation |

| Micelle Shape | Slightly Prolate | Molecular Dynamics Simulation |

The presence of double bonds in the hydrocarbon tail of this compound makes it and other polyunsaturated fatty acids (PUFAs) susceptible to oxidation. In oil-in-water emulsions, lipid oxidation is a significant concern as it can lead to the degradation of product quality. The role of emulsifiers in this process is complex and multifaceted.

Application as a Chemical Nucleating Agent in Polymer Composite Development

In the field of polymer science, nucleating agents are additives used to control the crystallization behavior of semi-crystalline polymers. These agents provide sites for the initiation of crystal growth, which can lead to faster crystallization rates, smaller and more uniform spherulites, and ultimately, improved mechanical and optical properties of the polymer composite.

Recent studies have explored the use of this compound (referred to as sodium linoleate or Na-LL in the study) as a chemical nucleating agent for poly(butylene adipate-co-terephthalate) (PBAT) and calcium carbonate (CaCO3) composites. The research demonstrated that the addition of sodium linoleate significantly enhanced the thermal and mechanical properties of the composites.

The study found that incorporating a small amount of sodium linoleate led to a notable increase in the crystallization temperature of the composites, with a maximum increase of 27.79 °C. researchgate.net This indicates a more efficient crystallization process during cooling from the melt. Furthermore, the mechanical properties were also improved. For instance, the addition of 0.2 parts by weight of sodium linoleate resulted in an 81.25% increase in the flexural modulus of the PBAT/CaCO3 composites, from 80.0 MPa to 145.3 MPa. researchgate.net These findings suggest that this compound is a promising nucleating agent for enhancing the performance of certain polymer composites, making them suitable for applications such as plastic packaging and bags. researchgate.net

Table 2: Effect of Sodium Linoleate (Na-LL) on the Properties of PBAT/CaCO3 Composites

| Na-LL Content (parts by weight) | Crystallization Temperature Increase (°C) | Flexural Modulus (MPa) |

|---|---|---|

| 0 | 0 | 80.0 |

Interactions with Biomaterials for Hydrogel Fabrication and Characterization

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their unique properties make them valuable in various biomedical applications, including drug delivery and tissue engineering. The interaction of surfactants with biopolymers can lead to the formation of hydrogels with tailored properties.

Research has shown that a related compound, sodium α-linoleate, can be utilized in the one-step synthesis of Janus adhesive hydrogels. nih.gov In this process, the self-aggregation of the surfactant at the water-air interface drives the formation of the hydrogel structure when combined with acrylamide. This demonstrates the potential of unsaturated fatty acid salts to participate in and direct the formation of hydrogel networks.

Furthermore, studies with sodium oleate (B1233923), a salt of a monounsaturated fatty acid, have shown its ability to induce rapid gelation of silk fibroin, a natural biopolymer. nih.gov The interaction between sodium oleate and silk fibroin leads to the formation of intermolecular bonds between the fibroin chains, resulting in the formation of a hydrogel. nih.gov The characteristics of these hydrogels, such as their morphology and rheological properties, can be controlled by varying the concentrations of the components.

While direct research on the interaction of this compound with a wide range of biomaterials for hydrogel fabrication is not yet extensively documented, these examples with closely related compounds strongly suggest its potential in this area. The ability of this compound to self-assemble and interact with polymer chains could be harnessed to create novel hydrogel systems with specific functionalities for various biomedical applications.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as linoleate (B1235992), and its biological receptor at the atomic level.

Recent studies have employed molecular docking to investigate the interactions of linoleic acid with various protein targets. For instance, in the context of diabetes, in silico analyses have explored the binding of linoleic acid to protein tyrosine phosphatases (PTPs) that are associated with insulin (B600854) resistance. One such study revealed that α-linoleic acid exhibits significant binding affinity for PTP1B and PTPN9, primarily through hydrogen bonding and other interactions, suggesting a potential inhibitory role. jptcp.com

Another notable application of molecular docking has been in the study of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It was discovered that the spike protein of the virus has a binding pocket for linoleic acid. nih.govnih.gov Molecular docking simulations have been crucial in elucidating how linoleic acid binds within this pocket, stabilizing the spike protein in a closed conformation, which in turn hinders its interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.gov These computational predictions have been instrumental in understanding a potential mechanism by which linoleic acid could reduce viral infectivity. nih.govnih.gov Furthermore, this linoleic acid binding site has been the focus of virtual screening studies to identify other small molecules that could mimic this stabilizing effect. nih.gov

The binding energies and interacting residues identified through these docking studies are critical for predicting the biological activity of sodium octadeca-9,12-dienoate and for guiding further experimental validation.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | -6.2 | Not specified | Inhibition of PTP1B, potentially improving insulin sensitivity |

| Protein Tyrosine Phosphatase N9 (PTPN9) | -6.1 | Not specified | Inhibition of PTPN9 |

| SARS-CoV-2 Spike Protein | Not specified | TYR365, PHE338, PHE342, PHE377, TYR369, PHE374, LEU368 | Stabilization of the closed conformation, reducing ACE2 binding |

Structural Modeling of Enzyme-Substrate Complexes to Elucidate Reaction Specificity

Structural modeling of enzyme-substrate complexes provides a dynamic view of the catalytic process, offering insights into the specificity of enzymatic reactions involving this compound. This approach goes beyond the static picture provided by molecular docking to explore the conformational changes and energy landscapes of the reaction.

A significant area of investigation has been the interaction of linoleic acid with lipoxygenases (LOXs), a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Computational studies, often in conjunction with experimental techniques like electron nuclear double resonance (ENDOR) spectroscopy, have been used to model the structure of the enzyme-substrate complex between soybean lipoxygenase and linoleic acid. nih.gov These models have revealed critical details about the substrate's orientation in the active site and the distance between the hydrogen-donating carbon of linoleic acid and the manganese-bound oxygen of the enzyme, which are crucial for understanding the catalytic mechanism and the enzyme's reactivity. nih.gov

Similarly, the interaction of linoleic acid with cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, has been a subject of structural modeling. While arachidonic acid is the primary substrate for COX, linoleic acid can also interact with these enzymes. Computational models help to visualize how the slightly different structure of linoleic acid is accommodated within the active site of COX isoforms, providing a basis for understanding its potential to be a substrate or an inhibitor.

These detailed structural models are invaluable for explaining the regio- and stereospecificity of these enzymatic reactions and for predicting how modifications to the substrate or the enzyme might alter the reaction outcome.

| Enzyme | Modeling Approach | Key Structural Insights | Implications for Reaction Specificity |

|---|---|---|---|

| Soybean Lipoxygenase (SLO) | ENDOR-guided Molecular Dynamics | Determined the "carboxylate-in" substrate orientation and a donor-acceptor distance of 3.1 ± 0.1 Å. | Provides a structural basis for the specific hydroperoxidation of linoleic acid. |

| Fungal Lipoxygenase (MoLOX) | ENDOR-guided Molecular Dynamics | Revealed a "carboxylate-out" substrate orientation and a donor-acceptor distance of 3.4 ± 0.1 Å. | Explains differences in reactivity and product formation compared to other lipoxygenases. |

In Silico Predictions for the Rational Design of Novel Derivatives

The insights gained from molecular docking and structural modeling studies of this compound provide a solid foundation for the rational design of novel derivatives with enhanced or targeted biological activities. In silico prediction methods are pivotal in this process, allowing for the virtual screening of large compound libraries and the design of new molecules with desired properties before their actual synthesis.

One approach involves using the known binding mode of linoleic acid in a receptor as a template for designing new molecules. For example, the well-characterized interaction of linoleic acid with the SARS-CoV-2 spike protein has prompted virtual screening campaigns to identify other compounds that can occupy the same binding pocket and exert a similar stabilizing effect. nih.gov This structure-based drug design approach can lead to the discovery of novel antiviral agents.

Another strategy is to use the linoleic acid scaffold as a starting point for chemical modifications aimed at improving its therapeutic properties. For example, a study involved the modification of linoleic acid with thymol (B1683141) to create a new derivative. mdpi.com In silico predictions using programs like PASS and ADMETlab 2.0 were performed to forecast the biological activity and pharmacokinetic profiles of the novel compound, guiding its synthesis and subsequent experimental testing. mdpi.com These predictions suggested that the thymol-modified linoleic acid would possess antimicrobial and anticancer potential. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of linoleic acid derivatives with their biological activity. While specific QSAR studies on a broad range of linoleic acid derivatives are not extensively reported, this methodology holds promise for the future design of more potent and specific molecules based on the octadeca-9,12-dienoate backbone.

These computational design strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Analytical Methodologies and Lipidomics Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of sodium octadeca-9,12-dienoate and its derivatives. nih.gov The technique facilitates the separation of individual components from a mixture, which is essential for accurate quantification and identification. nih.gov Both gas and liquid chromatography are widely employed, each offering distinct advantages for analyzing fatty acids and their metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of fatty acids, particularly hydroxy fatty acids (HFAs) derived from linoleic acid, such as 9- and 13-hydroxyoctadecadienoic acid (HODE). nih.govresearchgate.net The analysis of these compounds by GC-MS is complex due to their low volatility, necessitating chemical derivatization to convert the polar carboxyl and hydroxyl groups into more volatile non-polar esters and ethers. nih.gov

The typical workflow involves several key steps:

Extraction and Isolation: Initially, internal standards, such as ¹⁸O₂-labeled analogs of HODEs, are added to the biological sample (e.g., pulverized tissue) for accurate quantification. nih.gov Lipids are then extracted, and non-lipid materials are removed. nih.gov The fatty acids may be methylated, often using diazomethane, and then isolated from other non-oxygenated fatty acid methyl esters using techniques like silica (B1680970) solid-phase extraction (SPE). nih.govresearchgate.net

Derivatization: To enable GC analysis, the isolated hydroxy fatty acids undergo a derivatization process. A common method is the conversion of the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netmarinelipids.ca

Chromatographic Separation and Detection: The derivatized sample is injected into the GC, where separation of isomeric HFAs is achieved using a specialized capillary column, such as a DB-23 column with a (50%-cyanopropyl)-methylpolysiloxane phase. researchgate.netmarinelipids.ca The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their fragmentation patterns under different ionization modes, such as electron ionization (EI) and positive chemical ionization (PCI), allowing for unambiguous identification and quantification. researchgate.netmarinelipids.ca

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Extraction with internal standards, methylation, and solid-phase extraction (SPE). | nih.govresearchgate.net |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS ethers. | nih.govresearchgate.net |

| GC Column | DB-23 ((50%-cyanopropyl)-methylpolysiloxane phase) for isomer separation. | researchgate.netmarinelipids.ca |

| Ionization Modes | Electron Ionization (EI) and Positive Chemical Ionization (PCI) for structural characterization. | researchgate.net |

| Quantification | Based on stable isotope-labeled internal standards. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the analysis of this compound and its metabolic products. redalyc.org It is particularly valuable for separating isomers and for analyzing compounds without the need for derivatization. agriculturejournals.cz

Different HPLC methods are tailored for specific analytical goals:

Silver Ion HPLC (Ag+-HPLC): This specialized technique is exceptionally effective for separating isomers of conjugated linoleic acid (CLA), a key metabolite. agriculturejournals.cz The separation is based on the interaction between the silver ions incorporated into the stationary phase and the double bonds of the fatty acids. agriculturejournals.czresearchgate.net A mobile phase of hexane (B92381) containing small amounts of acetic acid and acetonitrile (B52724) is often used, with detection achieved by a photodiode array detector (DAD) at wavelengths specific to the conjugated double bond system (e.g., 234 nm). agriculturejournals.cz

Chiral HPLC: To determine the specific stereochemistry of metabolites, such as the (S) and (R) enantiomers of 13-HODE, chiral HPLC is employed. This separation is crucial as different enantiomers can arise from enzymatic versus autoxidative processes and may have different biological activities. nih.gov

Reversed-Phase HPLC: For the general quantification of linoleic acid and other polyunsaturated fatty acids, reversed-phase HPLC is a common approach. One validated method uses a mobile phase of acetonitrile, methanol, and 1% acetic acid with UV detection at 205 nm, allowing for rapid analysis. redalyc.org

| HPLC Method | Application | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| Silver Ion (Ag+)-HPLC | Separation of conjugated linoleic acid (CLA) isomers. | 1.6% acetic acid and 0.0125% acetonitrile in hexane. | Photodiode Array (DAD) at 234 nm. | agriculturejournals.cz |

| Reversed-Phase HPLC | Quantification of linoleic and α-linolenic acid in oils. | Acetonitrile: Methanol: Acetic Acid 1% (85:5:10). | UV at 205 nm. | redalyc.org |

| Chiral HPLC | Separation of HODE enantiomers (e.g., 13(S)-HODE and 13(R)-HODE). | (Not specified in sources) | (Not specified in sources) | nih.gov |

Integration within Comprehensive Lipidomics and Metabolomics Platforms

The analysis of this compound and its metabolites is rarely performed in isolation. Instead, it is typically integrated into broader lipidomics and metabolomics platforms that aim to capture a comprehensive snapshot of the metabolic state of a biological system. These platforms combine advanced separation science, primarily liquid chromatography, with high-resolution mass spectrometry (HRM) to analyze hundreds to thousands of metabolites simultaneously. nih.govnih.gov

High-Resolution Metabolomics (HRM): In large-scale studies, plasma HRM has been used to identify metabolic pathways associated with various physiological states. nih.govnih.gov For instance, research has shown that pathways involving linoleic acid metabolism are significantly associated with bone mineral density. nih.govnih.gov These studies detected thousands of metabolic features, and pathway enrichment analysis pinpointed linoleic acid metabolism as a key player, linking it to pro-inflammatory processes. nih.govnih.gov

Targeted Lipidomics: For more focused investigations, targeted lipidomics methods are developed. One such platform, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), was created to specifically quantify 45 different fatty acid metabolites produced by gut microbiota, including various hydroxy fatty acids derived from linoleic acid. jsbms.jp This targeted approach offers high sensitivity and quantitative accuracy for a predefined set of molecules. jsbms.jp

Multi-Omics Integration: The data generated from lipidomic and metabolomic analyses are often integrated with other 'omics' data, such as proteomics, to provide a more complete biological picture. acs.org For example, by combining non-targeted metabolomics (LC/MS) with high-throughput proteomics, researchers have explored the mechanisms regulating linoleic acid isomerase activity in bacteria, identifying key proteins and metabolic pathways involved at both the protein and metabolite levels. acs.org This integrative approach is crucial for understanding the complex relationship between gene expression, protein function, and metabolic output. acs.org

| Platform | Technology | Application | Key Findings | Reference |

|---|---|---|---|---|

| High-Resolution Metabolomics (HRM) | Ultra-high-resolution mass spectrometry with liquid chromatography. | Untargeted analysis of plasma metabolites. | Identified linoleic acid metabolic pathways as significantly associated with bone mineral density. | nih.govnih.gov |

| Targeted Lipidomics | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Comprehensive analysis of gut microbiota-dependent fatty acid metabolites. | Quantified 45 synthetic standards of fatty acid metabolites, including those from linoleic acid. | jsbms.jp |

| Integrated 'Omics' | Proteomics and non-targeted metabolomics (LC/MS). | Investigating regulation of linoleic acid isomerase activity. | Identified differentially expressed proteins and metabolic pathways involved in isomerase function. | acs.org |

Q & A

Q. What are the established methods for synthesizing sodium octadeca-9,12-dienoate, and how can purity be validated?

this compound is typically synthesized via saponification of methyl or ethyl octadeca-9,12-dienoate. For example, hydrolysis of methyl octadeca-9,12-dienoate (CAS 2462-85-3) using sodium hydroxide in ethanol yields the sodium salt . Purity is validated via gas chromatography-mass spectrometry (GC-MS) with comparisons to certified reference materials (e.g., retention time matching and m/z fragmentation patterns) .

Q. How does the solubility profile of this compound influence its application in lipid-based experimental systems?

this compound, like other sodium salts of unsaturated fatty acids, is hydrophilic due to its carboxylate group but retains hydrophobic regions from the aliphatic chain. This amphiphilicity allows it to form micelles in aqueous solutions, making it suitable for lipid bilayer studies or as a surfactant in emulsion-based assays. Solubility in polar solvents (e.g., water, ethanol) should be tested via phase separation experiments under controlled pH and temperature .

Q. What spectroscopic techniques are most effective for characterizing structural isomerism in this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming double-bond positions (e.g., 9Z,12Z vs. 9E,12E isomers). and NMR can distinguish cis/trans configurations via coupling constants and chemical shifts. Infrared (IR) spectroscopy further validates carboxylate group presence (stretching at ~1550–1650 cm) .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve this compound from co-eluting compounds in complex mixtures?

Column selection (e.g., polar stationary phases like DB-WAX) and temperature programming are key. For example, a 30 m × 0.25 mm column with a 0.25 µm film thickness, starting at 50°C (hold 2 min), ramping at 10°C/min to 250°C, and using splitless injection improves resolution. Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 294 for the methyl ester derivative) .

Q. What experimental designs address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from isomer purity, solvent choice, or cell model variability. Researchers should:

- Validate compound stereochemistry via chiral chromatography.

- Use standardized solvents (e.g., dimethyl sulfoxide with ≤0.1% water) to avoid aggregation.

- Compare results across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes) .

Q. How can thermal stability assays be designed to study this compound degradation under experimental conditions?

Thermogravimetric analysis (TGA) and pyrolysis-GC-MS are effective. For instance, heating the compound at 5°C/min from 25°C to 600°C under nitrogen identifies degradation onset temperatures. Pyrolysis products (e.g., hexanal, alkenes) can be monitored to infer decomposition pathways .

Q. What strategies improve the reproducibility of this compound in cell culture studies involving lipid rafts or membrane dynamics?

Pre-treat the compound with antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation of double bonds. Use lipid-free bovine serum albumin (BSA) as a carrier to maintain solubility and ensure even distribution in culture media. Validate membrane incorporation via fluorescence anisotropy using probes like diphenylhexatriene (DPH) .

Methodological Considerations

Q. How should researchers handle conflicting data on the oxidative stability of this compound in aqueous vs. non-aqueous systems?

Oxidative stability is solvent-dependent. In aqueous systems, chelating agents (e.g., EDTA) reduce metal-catalyzed oxidation. In non-polar solvents (e.g., hexane), argon purging minimizes peroxide formation. Compare lipid oxidation markers (e.g., malondialdehyde via thiobarbituric acid assay) across solvents to quantify stability .

Q. What computational approaches predict the interaction of this compound with lipid-binding proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with proteins like fatty acid-binding proteins (FABPs). Parameterize the compound’s force field using quantum mechanical calculations (e.g., Gaussian09) for accurate van der Waals and electrostatic terms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.